molecular formula C6H7ClN2O B1419792 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 860772-72-1

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No. B1419792
M. Wt: 158.58 g/mol
InChI Key: MLIMAEFXKFJJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Scientific Research Applications

  • Antibacterial Activity : Patel et al. (2011) synthesized Schiff's bases of 2-Hydrazinyl-1-(1H-Imidazole-1-yl)-Ethanone, derived from 2-Chloro-1-(1H-imidazole-1-yl)-ethanone. These compounds were tested for antibacterial activity against gram-positive and gram-negative bacteria, showing promising results (Patel, Patel, Chaudhari, & Sen, 2011).

  • Antimycotic Activity : Raga et al. (1992) reported on the synthesis and antimycotic activity of derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, which include modifications of the 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone structure. These derivatives exhibited significant antifungal activity (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

  • Cholinesterase Inhibition : Mohsen et al. (2014) synthesized tetrazole derivatives related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone and evaluated their anticholinesterase activities. Some derivatives showed significant inhibition of acetylcholinesterase, suggesting potential for treating conditions like Alzheimer's disease (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

  • Heme Oxygenase Inhibition : Rahman et al. (2008) studied the inhibition of human heme oxygenase-1 by 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, which is structurally related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone. Their findings provide insights into the development of specific inhibitors for heme oxygenases, with potential therapeutic applications (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008).

  • Antifungal Agents : Artico et al. (1993) synthesized various derivatives of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane, closely related to 2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone, and tested them against Candida albicans and other Candida species. The chloro and amino derivatives showed high potency, comparable to existing antifungal drugs like miconazole (Artico, Massa, Santo, Costi, Retico, Apuzzo, & Simonetti, 1993).

properties

IUPAC Name

2-chloro-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIMAEFXKFJJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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